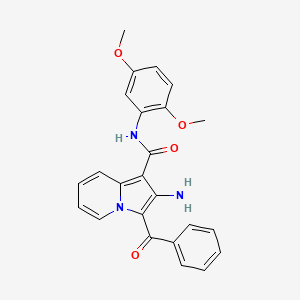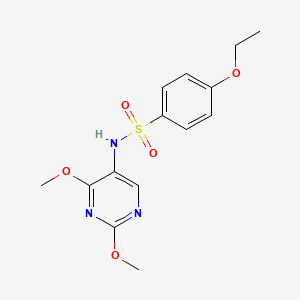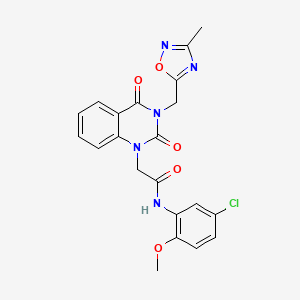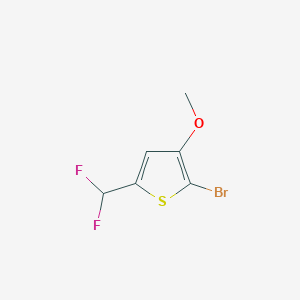![molecular formula C24H17Cl2FN2O3 B2792740 [5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 2,4-dichlorobenzenecarboxylate CAS No. 318289-18-8](/img/structure/B2792740.png)
[5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 2,4-dichlorobenzenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 2,4-dichlorobenzenecarboxylate is a complex organic compound. It is known for its multifaceted applications, particularly in medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 2,4-dichlorobenzenecarboxylate typically involves multi-step organic reactions:
Step 1: Synthesize the pyrazole ring through a cyclization reaction of phenyl hydrazine with ethyl acetoacetate.
Step 2: Introduce the 4-fluorophenoxy group via nucleophilic aromatic substitution on a fluorobenzene derivative.
Step 3: Couple the pyrazole intermediate with the fluorophenoxy moiety.
Step 4: Esterify the carboxylic acid using chloromethyl 2,4-dichlorobenzoate under acidic conditions.
Industrial Production Methods
Industrial production scales up these laboratory methods, employing robust catalytic processes and optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may be used to maintain consistency and efficiency.
化学反応の分析
Types of Reactions
Oxidation: Oxidation of the methyl group can yield corresponding alcohols or carboxylic acids.
Reduction: Selective reduction can target the aromatic rings or other functional groups without altering the core structure.
Substitution: Various substitutions can occur at the phenyl or fluorophenoxy rings, depending on the reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents such as sodium ethoxide (NaOEt) for nucleophilic aromatic substitution.
Major Products
Oxidation: 2,4-Dichlorobenzoic acid derivatives.
Reduction: Reduced phenyl rings and saturated derivatives.
Substitution: Various substituted pyrazole derivatives.
科学的研究の応用
Chemistry
Catalysis: Utilized in catalytic systems to facilitate complex organic transformations.
Polymer Science: Incorporated into polymer matrices to enhance properties like stability and reactivity.
Biology
Enzyme Inhibition: Acts as an inhibitor for specific enzymes, useful in probing biochemical pathways.
Signal Transduction: Used in studying cell signaling mechanisms.
Medicine
Anticancer Agents: Potential use in developing anticancer drugs due to its bioactive properties.
Antimicrobial Agents: Investigated for antimicrobial activity against resistant strains.
Industry
Materials Science: Employed in creating advanced materials with unique electronic properties.
Agriculture: Explored for use in agrochemicals to protect crops from pests and diseases.
作用機序
The compound functions by interacting with molecular targets such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modify receptor functions by altering signal transduction pathways. These interactions can lead to changes in cellular functions and biochemical processes.
類似化合物との比較
Similar Compounds
[4-Phenyl-1H-pyrazol-3-yl]methyl 2,4-dichlorobenzenecarboxylate
[5-(4-Chlorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 2,4-dichlorobenzenecarboxylate
[5-(4-Methylphenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 2,4-dichlorobenzenecarboxylate
Uniqueness
What sets [5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 2,4-dichlorobenzenecarboxylate apart is its unique combination of functional groups that confer high reactivity and specificity in various applications. Its fluorophenoxy group, for instance, enhances stability and bioactivity compared to its analogs.
There you have it: a deep dive into the intriguing world of this compound! Got more questions? Feel free to ask!
特性
IUPAC Name |
[5-(4-fluorophenoxy)-1-methyl-3-phenylpyrazol-4-yl]methyl 2,4-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17Cl2FN2O3/c1-29-23(32-18-10-8-17(27)9-11-18)20(22(28-29)15-5-3-2-4-6-15)14-31-24(30)19-12-7-16(25)13-21(19)26/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRFGMXCIHWPTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)C3=C(C=C(C=C3)Cl)Cl)OC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17Cl2FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
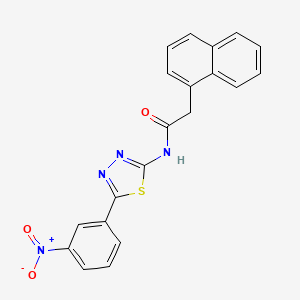
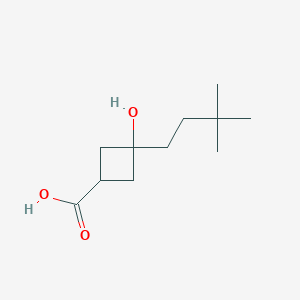
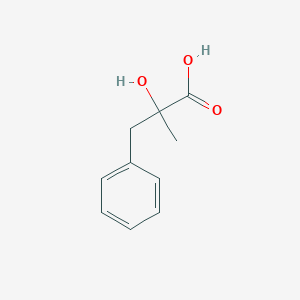
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-methanesulfonylbenzamide](/img/structure/B2792663.png)
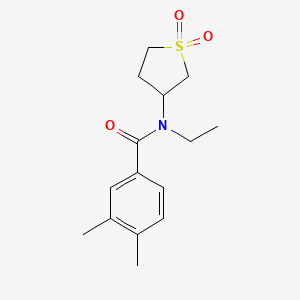
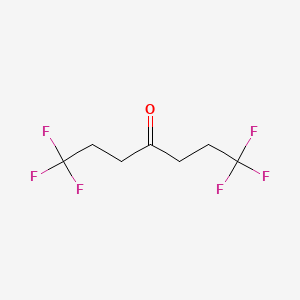
![N,N'-(pyridine-3,4-diyl)bis(([1,1'-biphenyl]-4-carboxamide))](/img/structure/B2792668.png)
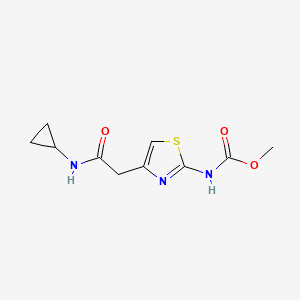
![1-(2-Bromophenyl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B2792673.png)
![methyl 1-benzyl-4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2792674.png)
